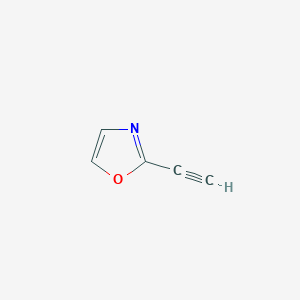

Oxazole, 2-ethynyl-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Oxazole, 2-ethynyl- is a compound with the molecular formula C5H3NO . The oxazole nucleus is a heterocyclic five-membered ring that plays a very essential role in the area of medicinal chemistry . It has been investigated in the advancement of novel compounds which show favorable biological activities .

Synthesis Analysis

Oxazole and its derivatives have been synthesized using various methods. One of the most appropriate strategies to prepare oxazole-based medicinal compounds is the van Leusen reaction, based on tosylmethylisocyanides (TosMICs) . Other synthetic schemes involving radiation, metal-mediated, one-pot, and other approaches for oxazoles and their derivatives have also been reported .Molecular Structure Analysis

The molecular structure of Oxazole, 2-ethynyl- consists of a five-membered aromatic ring with atoms of nitrogen and oxygen . The structure of oxazole derivatives exerts divergent weak interactions like hydrophobic effect, Vanderwaals force, hydrogen bonds, coordination bonds, ion-dipole and pi-pi bond .Chemical Reactions Analysis

Oxazole and its derivatives engage physiologically with many enzymes and receptors, resulting in a variety of biological actions . The primary reaction pathway constitutes the [4+2]-cycloaddition of singlet oxygen to the oxazole ring .Physical And Chemical Properties Analysis

Oxazole is a colorless liquid under normal conditions with a characteristic smell . The ring structure of Oxazole is planar and aromatic . The aromaticity is due to the 6 π electrons forming a conjugated system .Scientific Research Applications

- 2-Ethynyloxazole derivatives have demonstrated antibacterial activity against various strains. Researchers have explored their potential as novel antibiotics or as components in combination therapies .

- Oxazole derivatives, including 2-Ethynyloxazole, exhibit antifungal properties. These compounds have been investigated for their effectiveness against fungal infections, making them relevant in the field of mycology .

- Scientists have studied the antiviral potential of 2-Ethynyloxazole derivatives. These compounds may inhibit viral replication or entry, providing a basis for developing antiviral drugs .

- Oxazole derivatives, including 2-Ethynyloxazole, have attracted attention in cancer research. They exhibit cytotoxic effects against cancer cells and may serve as lead compounds for developing novel anticancer agents .

- 2-Ethynyloxazole derivatives have shown anti-inflammatory activity. Researchers explore their potential in managing inflammatory conditions, such as autoimmune diseases and chronic inflammation .

- Medicinal chemists utilize 2-Ethynyloxazole as a scaffold for designing new drugs. By modifying its structure, they can create analogs with improved pharmacological properties .

Antibacterial Properties

Antifungal Activity

Antiviral Applications

Anticancer Research

Anti-Inflammatory Properties

Medicinal Chemistry Applications

Mechanism of Action

Safety and Hazards

Future Directions

Oxazole is a promising entity to develop new anticancer drugs . There is an imperative requisite to expand novel anticancer agents with in vivo efficacy . The production of specific oxazole derivatives can be complex and inefficient, presenting obstacles to large-scale manufacture and commercialization .

properties

IUPAC Name |

2-ethynyl-1,3-oxazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3NO/c1-2-5-6-3-4-7-5/h1,3-4H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDHZULUDMSSOSC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=NC=CO1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

93.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Oxazole, 2-ethynyl- | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-(diethylamino)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2-(thiophen-2-yl)ethyl)propanamide](/img/structure/B2602664.png)

![(4-Methoxyphenyl)[3-phenyl-5-(trifluoromethyl)-2-pyridinyl]methanone](/img/structure/B2602667.png)

![N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide](/img/structure/B2602671.png)

![(3-((Benzo[d][1,3]dioxol-5-yloxy)methyl)azetidin-1-yl)(naphthalen-1-yl)methanone](/img/structure/B2602675.png)

![2-[(2-Chlorophenyl)methylsulfanyl]-1-ethylsulfonyl-4,5-dihydroimidazole](/img/structure/B2602679.png)

![2-(2-Fluorophenyl)-1-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2602680.png)

![1-(5-chloro-2-methylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2602685.png)